

Structural Activity Relationship of Epsiprantel Analog: A Technical Guide

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Compound of Interest

Compound Name: *Epsiprantel*

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Introduction

Epsiprantel, a pyrazino[2,1-a][1]benzazepine derivative, is a potent anthelmintic agent effective against various cestode infections in veterinary medicine. Its mechanism of action is believed to be similar to that of praziquantel, involving the disruption of calcium ion homeostasis in the parasite. Understanding the structural activity relationship (SAR) of **epsiprantel** analogs is crucial for the development of new, more effective, and safer anthelmintic drugs. This technical guide provides a detailed overview of the SAR of **epsiprantel** analogs, based on the foundational study in this area, including quantitative data, experimental protocols, and logical relationships governing their biological activity.

Core Compound and Analogs

The core structure of the compounds discussed is the 1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine-4-one scaffold. Analogs were synthesized by varying the acyl group at the 2-position.

Quantitative Data: In Vitro Activity Against *Taenia crassiceps***

The primary screening of **epsiprantel** and its analogs was conducted using an in vitro assay against the larval stage of *Taenia crassiceps*. The efficacy of the compounds was determined

by their Minimum Effective Concentration (MEC), which is the lowest concentration that causes complete mortality of the parasites. The results for a selection of analogs are summarized in the table below.

Compound Number	R Group (Acyl Moiety at position 2)	Minimum Effective Concentration (MEC) (µg/mL)
1	H	>100
2	COCH ₃	10
3	COC ₂ H ₅	10
4	CO(CH ₂) ₂ CH ₃	1
5	CO(CH ₂) ₄ CH ₃	1
6	CO(CH ₂) ₁₀ CH ₃	10
7	COCH(CH ₃) ₂	1
8	COC(CH ₃) ₃	10
9	CO-cyclopropyl	10
10	CO-cyclopentyl	1
11	CO-cyclohexyl (Epsiprantel)	0.1
12	CO-phenyl	1
13	COCH ₂ -phenyl	1
14	CO-2-furyl	1
15	CO-2-thienyl	0.1
16	CO-3-pyridyl	1
17	CO-4-pyridyl	1
18	COCF ₃	>100
19	SO ₂ CH ₃	>100

Structure-Activity Relationship Analysis

The data reveals several key insights into the SAR of this series of compounds:

- **Requirement for an Acyl Group:** The unsubstituted parent compound (R=H, compound 1) was inactive, indicating the necessity of an acyl group at the 2-position for anthelmintic activity.
- **Influence of Alkyl Chain Length:** Activity generally increases with the length of the alkyl chain up to a certain point. For instance, the n-butyl (compound 4) and n-pentyl (compound 5) analogs were more potent than the acetyl (compound 2) and propionyl (compound 3) derivatives. However, a very long alkyl chain, as in the lauroyl derivative (compound 6), led to a decrease in activity.
- **Effect of Alkyl Branching:** Branching of the alkyl chain, as seen in the isobutyryl analog (compound 7), was well-tolerated and maintained high potency. In contrast, the bulky tert-butyl group of the pivaloyl analog (compound 8) resulted in reduced activity.
- **Alicyclic Acyl Groups:** The nature of the alicyclic ring significantly impacts activity. The cyclopropylacetyl analog (compound 9) showed moderate activity, while the cyclopentylacetyl (compound 10) was more potent. Notably, the cyclohexylcarbonyl group (**Epsiprantel**, compound 11) conferred the highest potency in this series.
- **Aromatic and Heteroaromatic Acyl Groups:** Aromatic and heteroaromatic acyl groups were generally well-tolerated. The benzoyl (compound 12), phenylacetyl (compound 13), 2-furoyl (compound 14), and pyridylcarbonyl (compounds 16 and 17) analogs all displayed good activity. The 2-thenoyl analog (compound 15) was equipotent with **epsiprantel**.
- **Electron-Withdrawing Groups:** The presence of a strongly electron-withdrawing trifluoroacetyl group (compound 18) or a sulfonyl group instead of a carbonyl (compound 19) abolished the activity, suggesting that the electronic properties of the acyl group are critical.

Experimental Protocols

General Synthesis of 2-Acyl-4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine Analogs

The synthesis of the **epsiprantel** analogs begins with the preparation of the core scaffold, 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine. This intermediate is then acylated to introduce the various R groups.

Step 1: Synthesis of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine

A detailed multi-step synthesis is required to produce the core tricycle. A general representation of the final acylation step is provided below.

Step 2: Acylation of the Core Scaffold

To a solution of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][1]benzazepine in a suitable aprotic solvent (e.g., chloroform, dichloromethane), an appropriate acyl chloride or anhydride is added in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.

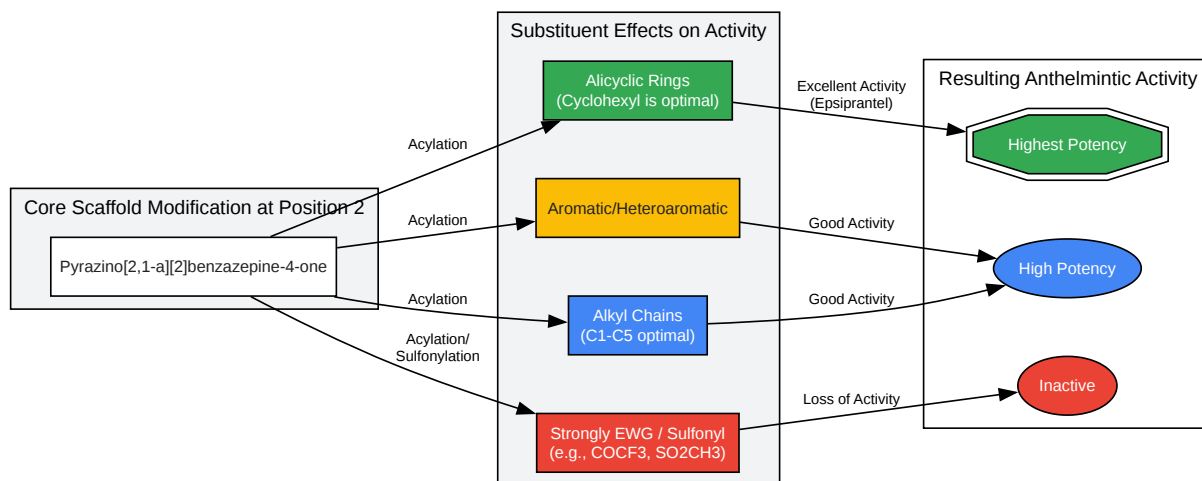
In Vitro Anthelmintic Screening against *Taenia crassiceps***

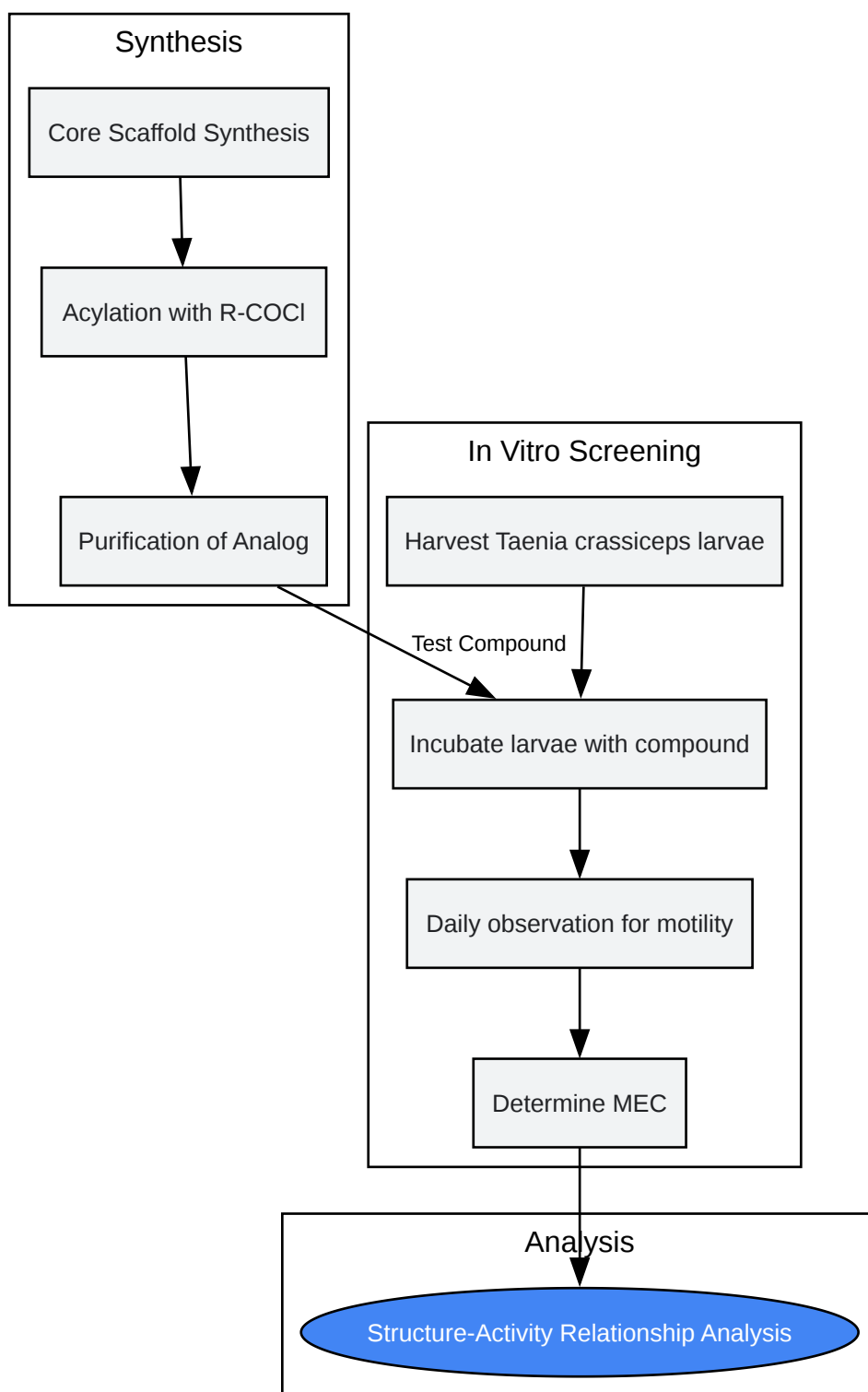
The in vitro assay to determine the Minimum Effective Concentration (MEC) of the compounds against the larval stage of *Taenia crassiceps* is performed as follows:

- **Parasite Maintenance:** Larvae of *Taenia crassiceps* are maintained by serial intraperitoneal passage in mice.
- **Assay Setup:** Aseptically collected larvae are washed in a suitable sterile medium (e.g., Medium 199).
- **Compound Preparation:** The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted with the culture medium to achieve the desired final concentrations.
- **Incubation:** A set number of larvae are placed in each well of a multi-well plate containing the culture medium with the test compound at various concentrations. Control wells containing the solvent at the same dilution are also included.

- Observation: The plates are incubated at 37°C and observed daily for parasite motility and survival for a period of up to 5 days.
- MEC Determination: The MEC is recorded as the lowest concentration of the compound at which 100% of the larvae are dead and show no motility.

Mandatory Visualizations





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References

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